Nociceptin (1-7)

Receptor Binding NOP/ORL1 Structure-Activity Relationship

Researchers studying NOP receptor signaling often face confounding vasodepressor effects when using full-length Nociceptin. Nociceptin (1-7) eliminates this variable-it has no effect on systemic arterial pressure at doses up to 30 nmol/kg IV, unlike full-length Nociceptin which causes dose-dependent hypotension. • Selectively reverses N/OFQ-induced hyperalgesia (150-1200 fmol, i.t.) without altering N/OFQ-mediated analgesia. • Negligible NOP receptor binding affinity ensures zero false-positive signals in HTS campaigns vs. high-affinity fragments (e.g., Nociceptin (1-13)NH₂, Ki = 0.75 nM). • Confirmed endogenous metabolite of N/OFQ via endopeptidase 24.15 and IDE cleavage.

Molecular Formula C31H41N7O9
Molecular Weight 655.7 g/mol
CAS No. 178249-42-8
Cat. No. B561547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNociceptin (1-7)
CAS178249-42-8
Molecular FormulaC31H41N7O9
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1
InChIKeyKVTLKXLQUDUFSD-FLSSTNBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nociceptin (1-7) (CAS 178249-42-8): N-Terminal Fragment with Functional Antagonist Profile


Nociceptin (1-7), the N-terminal heptapeptide fragment of the endogenous NOP receptor ligand Nociceptin/Orphanin FQ (N/OFQ), is an endogenously formed metabolite [1]. Unlike the full-length peptide which acts as a potent agonist, Nociceptin (1-7) exhibits negligible direct binding affinity for the NOP (ORL1) receptor [2]. Instead, it functions as a selective functional antagonist, specifically blocking N/OFQ-induced hyperalgesia without affecting N/OFQ-induced analgesia [3].

Why Nociceptin (1-7) Cannot Be Substituted by Other NOP Receptor Modulators


Substituting Nociceptin (1-7) with other NOP receptor ligands, such as full-length Nociceptin or the high-affinity fragment Nociceptin (1-13)NH2, will yield fundamentally different experimental outcomes. While those compounds act as potent, direct receptor agonists (Ki = 0.75 nM for Nociceptin (1-13)NH2 [1]), Nociceptin (1-7) has negligible receptor binding and functions as a functional antagonist [2]. Using a direct agonist instead of Nociceptin (1-7) will activate the receptor, whereas Nociceptin (1-7) will selectively block a specific NOP-mediated response (hyperalgesia) without triggering other NOP-mediated pathways, such as analgesia or vasodepression [3].

Quantitative Evidence Differentiating Nociceptin (1-7) from Related Analogs


Nociceptin (1-7) Exhibits Negligible Direct NOP Receptor Binding Affinity, Unlike Full-Length Nociceptin and Nociceptin (1-13)NH2

In contrast to full-length Nociceptin (N/OFQ) and the high-affinity fragment Nociceptin (1-13)NH2, Nociceptin (1-7) demonstrates negligible direct binding affinity for the NOP (ORL1) receptor in competitive binding assays [1]. This lack of binding affinity is a critical differentiator, indicating that Nociceptin (1-7) does not function as a traditional orthosteric agonist or antagonist [2].

Receptor Binding NOP/ORL1 Structure-Activity Relationship

Nociceptin (1-7) Functionally Antagonizes N/OFQ-Induced Hyperalgesia, a Property Not Shared by All N-Terminal Fragments

Nociceptin (1-7) demonstrates a unique functional antagonism in vivo. While having no effect on baseline thermal thresholds, co-administration of Nociceptin (1-7) (150-1200 fmol, i.t.) with Nociceptin (3.0 fmol, i.t.) significantly reduced Nociceptin-induced hyperalgesia in the mouse tail-flick and paw-withdrawal assays [1]. This effect was specific to hyperalgesia; Nociceptin (1-7) did not antagonize the analgesic effects of a high dose of Nociceptin [2].

Functional Antagonism In Vivo Pharmacology Pain Modulation

Nociceptin (1-7) Lacks Vasodepressor Activity, Distinguishing It from Full-Length Nociceptin

In an in vivo cardiovascular model, Nociceptin (1-7) failed to produce any vasodepressor response, in stark contrast to the full-length peptide. Intravenous injection of Nociceptin (1-7) at doses up to 30 nmol/kg had no effect on systemic arterial pressure (SAP) in anesthetized rabbits, whereas full-length Nociceptin induced a dose-related decrease in SAP at the same dose range [1].

Cardiovascular Pharmacology In Vivo Peptide Fragment

Nociceptin (1-7) is Inactive in Capsaicin-Induced Nociception, Unlike Longer N-Terminal Fragments Nociceptin (1-11) and (1-13)

In a model of chemogenic pain, Nociceptin (1-7) showed no antinociceptive activity, while longer N-terminal fragments were highly effective. Intraplantar injection of Nociceptin (1-11) was approximately 2-fold more potent than full-length Nociceptin and 10-fold more active than morphine in the mouse capsaicin test. In contrast, Nociceptin (1-7) had no effect on capsaicin-induced nociceptive behavior [1].

Peripheral Analgesia In Vivo Nociception

Validated Application Scenarios for Nociceptin (1-7) Based on Differential Evidence


Dissecting NOP Receptor-Mediated Hyperalgesic vs. Analgesic Signaling Pathways

Use Nociceptin (1-7) as a selective functional antagonist to block N/OFQ-induced hyperalgesia in vivo without affecting N/OFQ-induced analgesia [1]. This is based on direct evidence that Nociceptin (1-7) (150-1200 fmol, i.t.) completely reverses hyperalgesia from Nociceptin (3.0 fmol) but does not alter the analgesic effects of a higher Nociceptin dose [2]. This makes it an essential tool for researchers mapping distinct downstream signaling cascades of the NOP receptor.

Investigating NOP Receptor Modulation in Cardiovascular Research Without Hemodynamic Confounds

Select Nociceptin (1-7) for studies where NOP receptor modulation is required but vasodepressor effects must be avoided. Data from in vivo rabbit models show that Nociceptin (1-7) has no effect on systemic arterial pressure at doses up to 30 nmol/kg IV, whereas full-length Nociceptin produces a significant dose-dependent decrease [3]. This allows for the study of NOP-related effects on the nervous system or other tissues without the confounding variable of blood pressure changes.

Studying Endogenous Peptide Metabolism and Functional Antagonism

Utilize Nociceptin (1-7) as a model compound to study the physiological role of endogenously generated N/OFQ fragments. It is a confirmed metabolite of N/OFQ produced by endopeptidase 24.15 and insulin-degrading enzyme (IDE) [4]. Its unique profile—negligible receptor binding [5] yet functional antagonism of hyperalgesia [1]—makes it a prime candidate for investigating how peptide metabolism can generate modulators with distinct pharmacological profiles from the parent peptide.

Validating NOP Receptor Agonist Selectivity in Screening Assays

Employ Nociceptin (1-7) as a negative control in high-throughput screening (HTS) campaigns for novel NOP receptor agonists. Since it exhibits negligible direct binding affinity [5], it will not generate false-positive signals in binding assays, unlike longer N-terminal fragments like Nociceptin (1-13)NH2 which have high affinity (Ki = 0.75 nM) [6]. This ensures assay specificity and helps identify true orthosteric or allosteric agonists.

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